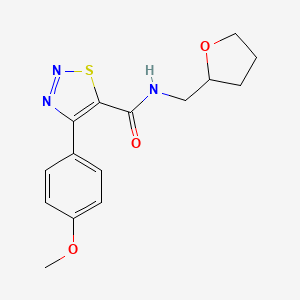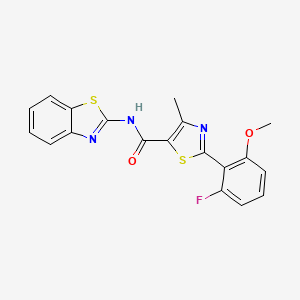![molecular formula C18H22FN3O2S B15107313 2-{[(4-Fluorophenyl)ethyl]amino}-5-(piperidylsulfonyl)pyridine](/img/structure/B15107313.png)
2-{[(4-Fluorophenyl)ethyl]amino}-5-(piperidylsulfonyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(4-Fluorophenyl)ethyl]amino}-5-(piperidylsulfonyl)pyridine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorophenyl group, an ethylamino group, and a piperidylsulfonyl group attached to a pyridine ring. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-Fluorophenyl)ethyl]amino}-5-(piperidylsulfonyl)pyridine typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-fluorophenylacetonitrile with piperidine in the presence of a suitable catalyst to form the intermediate 4-fluorophenylacetonitrile-piperidine adduct. This intermediate is then subjected to further reactions, including sulfonylation and cyclization, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to obtain the desired compound in large quantities.
Análisis De Reacciones Químicas
Types of Reactions
2-{[(4-Fluorophenyl)ethyl]amino}-5-(piperidylsulfonyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into amines and other reduced forms.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the fluorophenyl and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
2-{[(4-Fluorophenyl)ethyl]amino}-5-(piperidylsulfonyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an inhibitor of specific enzymes.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of 2-{[(4-Fluorophenyl)ethyl]amino}-5-(piperidylsulfonyl)pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways, which are crucial for its therapeutic potential.
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Difluorobenzophenone: This compound shares the fluorophenyl group but differs in its overall structure and applications.
Vorapaxar: Although structurally different, vorapaxar is another compound with significant biological activity.
Uniqueness
2-{[(4-Fluorophenyl)ethyl]amino}-5-(piperidylsulfonyl)pyridine is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C18H22FN3O2S |
|---|---|
Peso molecular |
363.5 g/mol |
Nombre IUPAC |
N-[1-(4-fluorophenyl)ethyl]-5-piperidin-1-ylsulfonylpyridin-2-amine |
InChI |
InChI=1S/C18H22FN3O2S/c1-14(15-5-7-16(19)8-6-15)21-18-10-9-17(13-20-18)25(23,24)22-11-3-2-4-12-22/h5-10,13-14H,2-4,11-12H2,1H3,(H,20,21) |
Clave InChI |
VUASJWZTNUIICN-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=C(C=C1)F)NC2=NC=C(C=C2)S(=O)(=O)N3CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2Z)-4-{3-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-3-[2-(morpholin-4-yl)ethyl]-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B15107231.png)
![2-phenyl-N-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)acetamide](/img/structure/B15107238.png)

![3-phenyl-N-[(2Z)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylidene]-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide](/img/structure/B15107270.png)
![ethyl 4-{[4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanoyl]amino}benzoate](/img/structure/B15107273.png)
![1-({[1,1'-Biphenyl]-4-yl}methyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B15107278.png)

![8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 4-[(tert-butoxycarbonyl)amino]butanoate](/img/structure/B15107294.png)

![2-[(5Z)-5-(3-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(quinoxalin-6-yl)acetamide](/img/structure/B15107309.png)
![Ethyl 4-[1-(2-methoxyphenyl)-2,5-dioxoazolidin-3-yl]piperazinecarboxylate](/img/structure/B15107310.png)
![4-hydroxy-N-[(5Z)-4-oxo-5-(quinolin-8-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B15107321.png)
![3-[(5Z)-5-(3-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]propanamide](/img/structure/B15107327.png)
![4-{[(2Z)-3-(4-methylbenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-4-oxobutanoic acid](/img/structure/B15107330.png)
